molecular formula C10H10N2O4S2 B14907836 n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide

n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B14907836
M. Wt: 286.3 g/mol
InChI Key: BGIKPMYQTOSAOM-UHFFFAOYSA-N
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Description

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of a sulfonamide group attached to the thiophene ring and a carboxamide group attached to the furan ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide typically involves the reaction of 5-sulfamoylthiophene-2-carboxylic acid with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and carboxamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced forms of the sulfonamide and carboxamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide or carboxamide groups.

Scientific Research Applications

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The carboxamide group can also interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.

    N-(Thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.

    N-(5-Sulfamoylthiophen-2-yl)methyl)acetamide: Similar structure but has an acetamide group instead of a carboxamide group.

Uniqueness

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both sulfonamide and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(5-sulfamoylthiophen-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H10N2O4S2/c11-18(14,15)9-4-3-7(17-9)6-12-10(13)8-2-1-5-16-8/h1-5H,6H2,(H,12,13)(H2,11,14,15)

InChI Key

BGIKPMYQTOSAOM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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